1,3-Cyclohexadiene, 1-methoxy-4-methyl-
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Overview
Description
1,3-Cyclohexadiene, 1-methoxy-4-methyl- is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexadiene, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene, 1-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1-methoxy-1,3-cyclohexadiene is used as a diene in cycloaddition reactions with various dienophiles . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,3-Cyclohexadiene, 1-methoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene, 1-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
Scientific Research Applications
1,3-Cyclohexadiene, 1-methoxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as a diene in Diels-Alder reactions to synthesize complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-4-methyl- exerts its effects involves its ability to participate in cycloaddition reactions. The methoxy group enhances the electron density of the diene, making it more reactive towards dienophiles. This reactivity is crucial for its role in synthesizing complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: Lacks the methoxy and methyl groups, making it less reactive in cycloaddition reactions.
1-Methoxy-1,3-cyclohexadiene: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
1,4-Cyclohexadiene: Different position of double bonds, leading to distinct reactivity and applications.
Uniqueness
1,3-Cyclohexadiene, 1-methoxy-4-methyl- is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and make it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
2161-94-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methoxy-4-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12O/c1-7-3-5-8(9-2)6-4-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
GASMMOOJZGEXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)OC |
Origin of Product |
United States |
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